Zeatinribosid

Übersicht

Beschreibung

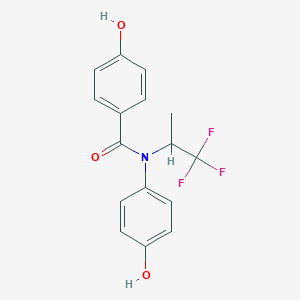

Trans-Zeatinribosid ist eine Art Cytokinin, eine Klasse von Pflanzenhormonen, die eine entscheidende Rolle bei der Förderung der Zellteilung, dem Sprosswachstum und der Hemmung der Wurzelbildung spielen. Es ist ein Derivat von Zeatin, das in zwei Isomeren vorkommt: Trans-Zeatin und Cis-Zeatin. Trans-Zeatinribosid gilt als die aktivste Form und ist an verschiedenen Entwicklungsprozessen und Umweltreaktionen in Pflanzen beteiligt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Trans-Zeatinribosid kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die enzymatische Umwandlung von Trans-Zeatin in Trans-Zeatinribosid über den Purin-Rettungsweg. Dieser Prozess erfordert in der Regel spezifische Enzyme wie Adenosin-Kinase und Cytokinin-Ribosid-Phosphorylase .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Trans-Zeatinribosid oft durch biotechnologische Verfahren unter Verwendung mikrobieller Fermentation hergestellt. Dieses Verfahren nutzt genetisch veränderte Mikroorganismen, um die Verbindung in großen Mengen zu produzieren. Dem Fermentationsprozess folgen Extraktions- und Reinigungsschritte, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Trans-Zeatinribosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Cytokininen und deren Derivaten zu untersuchen.

Biologie: Trans-Zeatinribosid wird in der Pflanzenbiologie umfassend eingesetzt, um seine Rolle bei der Zellteilung, dem Sprosswachstum und der Hemmung der Wurzelbildung zu untersuchen.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein potenzielles therapeutisches Anwendungsspektrum zu erforschen, einschließlich seiner Auswirkungen auf die Zellproliferation und seine Anti-Aging-Eigenschaften.

Wirkmechanismus

Trans-Zeatinribosid übt seine Wirkung aus, indem es an spezifische Cytokinin-Rezeptoren in Pflanzenzellen bindet. Diese Bindung aktiviert eine Signalkaskade, die zur Expression von Genen führt, die an Zellteilung, Sprosswachstum und Hemmung der Wurzelbildung beteiligt sind. Die molekularen Ziele umfassen Cytokinin-Rezeptoren wie CRE1/AHK4, die Teil des Zwei-Komponenten-Signalwegs in Pflanzen sind .

Biochemische Analyse

Biochemical Properties

Zeatin riboside interacts with various enzymes, proteins, and other biomolecules. It is involved in promoting cell division, stimulating stem bud proliferation, inhibiting root formation, delaying leaf senescence, and activating gene expression and metabolic activity . It also plays a role in increasing enzymatic activity such as nitrogenase, protease, phosphatase, cellulose, and lipase activity within the soil ecosystem and nutrient availability for plants .

Cellular Effects

Zeatin riboside has significant effects on various types of cells and cellular processes. It influences cell function by promoting cell division and differentiation . It also plays a role in organogenesis, where it has been found to be very effective for plant growth promotion and to increase enzymatic activities under drought stress conditions .

Molecular Mechanism

The mechanism of action of Zeatin riboside involves its binding interactions with biomolecules and changes in gene expression. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases . The metabolic fate of Zeatin riboside differs depending on the organism, with different metabolic pathways observed in oat and tobacco .

Temporal Effects in Laboratory Settings

The effects of Zeatin riboside change over time in laboratory settings. It has been observed that the levels of the two zeatin isomers can differ significantly during the lifespan of the plant, with Zeatin riboside prevalent in the developmental stages associated with limited growth .

Metabolic Pathways

Zeatin riboside is involved in the cytokinin biosynthesis pathway. It is synthesized from an isopentenyl donor, dimethylallyl diphosphate (DMAPP), and AMP, ADP, or ATP by isopentenyltransferases .

Transport and Distribution

Zeatin riboside is transported and distributed within cells and tissues. It is a major long-distance signaling form in xylem vessels and its action depends on metabolic conversion via the LONELY GUY enzyme in proximity to the site of action .

Subcellular Localization

The subcellular localization of Zeatin riboside is influenced by its farnesylation. Farnesylation of Zeatin riboside appears to direct most of the protein to the nucleus, while the nonfarnesylated protein is located in the plastids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trans-Zeatin Riboside can be synthesized through several methods. One common approach involves the enzymatic conversion of trans-zeatin to trans-zeatin riboside via the purine salvage pathway. This process typically requires specific enzymes such as adenosine kinase and cytokinin riboside phosphorylase .

Industrial Production Methods

In industrial settings, trans-zeatin riboside is often produced through biotechnological methods involving microbial fermentation. This method leverages genetically engineered microorganisms to produce the compound in large quantities. The fermentation process is followed by extraction and purification steps to obtain the final product .

Analyse Chemischer Reaktionen

Reaktionstypen

Trans-Zeatinribosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Umwandlung von Trans-Zeatinribosid in seine oxidierte Form, was seine biologische Aktivität beeinflussen kann.

Reduktion: Reduktionsreaktionen können Trans-Zeatinribosid von seiner oxidierten Form in seine aktive Form zurückwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter bestimmten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind oxidierte und reduzierte Formen von Trans-Zeatinribosid sowie substituierte Derivate mit veränderten biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cis-Zeatinribosid: Ein weiteres Isomer von Zeatinribosid, das im Vergleich zu Trans-Zeatinribosid eine schwächere biologische Wirkung hat.

N6-(Δ2-Isopentenyl)adenin (iP): Ein Cytokinin mit ähnlichen Funktionen, aber unterschiedlichen strukturellen Eigenschaften.

Dihydrothis compound: Eine hydrierte Form von this compound mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

Trans-Zeatinribosid ist aufgrund seiner hohen biologischen Aktivität und seiner Rolle als Hauptform der Langstreckensignalisierung in Xylemgefäßen einzigartig. Es ist effektiver bei der Regulierung verschiedener Wachstums- und Entwicklungsprozesse in Pflanzen im Vergleich zu seinem Cis-Isomer und anderen Cytokinin-Derivaten .

Eigenschaften

CAS-Nummer |

6025-53-2 |

|---|---|

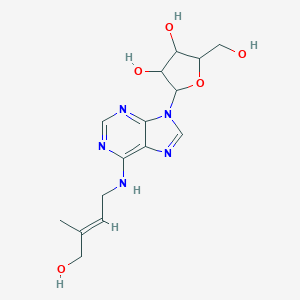

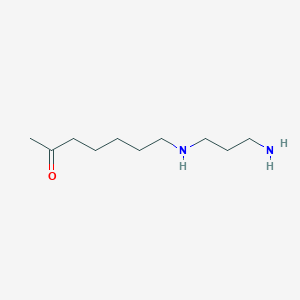

Molekularformel |

C15H21N5O5 |

Molekulargewicht |

351.36 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2+ |

InChI-Schlüssel |

GOSWTRUMMSCNCW-KRXBUXKQSA-N |

SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

Isomerische SMILES |

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)/CO |

Kanonische SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO |

melting_point |

180 - 182 °C |

Key on ui other cas no. |

28542-78-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

N-(4-hydroxy-3-methyl-2-butenyl)adenosine ribosylzeatin zeatin riboside zeatin riboside, (cis-(Z))-isomer zeatin riboside, (E)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are zeatin riboside and its primary function in plants?

A1: Zeatin riboside is a naturally occurring cytokinin, a class of plant hormones that play a crucial role in various growth and developmental processes. [] Its primary function is to promote cell division in plant roots and shoots. []

Q2: What other cytokinins are found alongside zeatin riboside in plants?

A2: Plants contain a diverse range of cytokinins in addition to zeatin riboside. These include zeatin, dihydrozeatin, dihydrozeatin riboside, isopentenyladenine, isopentenyladenosine, and various conjugated forms like glucosides and nucleotides. [, , , , , , , , , ]

Q3: How do the levels of zeatin riboside and other cytokinins change during leaf senescence in soybean plants?

A3: During pod development in soybean plants, a process linked to leaf senescence, the levels of zeatin riboside, zeatin, dihydrozeatin, and dihydrozeatin riboside in the xylem sap decrease significantly. This decline in cytokinin levels is thought to be a contributing factor to leaf senescence. []

Q4: Can the removal of pods from soybean plants impact cytokinin levels and leaf senescence?

A4: Yes, removing the pods from soybean plants before late podfill can prevent leaf yellowing and delay senescence. This is accompanied by an increase in cytokinin levels in the xylem sap, particularly zeatin riboside and dihydrozeatin riboside, indicating their potential role in delaying senescence. []

Q5: How is zeatin riboside metabolized in plants?

A5: Zeatin riboside undergoes various metabolic transformations in plants. In soybean explants, it can be converted into zeatin nucleotide, which acts as a precursor for other metabolites. In leaves, major metabolites include adenine, adenosine, adenine nucleotides, and dihydrozeatin 7-glucoside. [, ]

Q6: Are there any specific organs or tissues in plants where zeatin riboside accumulates?

A7: Research suggests that zeatin riboside accumulates in specific plant tissues during different developmental stages. For instance, it has been identified as a major cytokinin in the xylem sap of tobacco plants and developing fruits of Lupinus albus. [, ]

Q7: Can external factors influence zeatin riboside levels in plants?

A8: Yes, environmental factors can impact zeatin riboside levels. For instance, in wheat ears grown in liquid culture, limited sucrose supply led to an increase in abscisic acid levels but did not affect zeatin/zeatin riboside levels. [] In another study, exposure of rye plants to low temperatures (2°C) led to a decrease in trans-zeatin and trans-zeatin riboside in roots but an increase in shoots under short-term stress. []

Q8: What is the significance of zeatin riboside in plant tissue culture?

A9: Zeatin riboside is frequently used in plant tissue culture media to promote shoot organogenesis. Studies on highbush blueberry [, ] and Solanum americanum [] leaf explants highlight the effectiveness of zeatin riboside in inducing shoot formation.

Q9: Can the combination of zeatin riboside with other plant growth regulators enhance its effects in tissue culture?

A10: Yes, combining zeatin riboside with other plant growth regulators can significantly impact shoot organogenesis. Studies show that using zeatin riboside in conjunction with thidiazuron (TDZ) and 1-naphthalene acetic acid (NAA) can greatly improve shoot regeneration efficiency in highbush blueberry. [, ] Similarly, combining it with 2,4-D can improve pollen callus induction in barley anther culture. []

Q10: Does the concentration of zeatin riboside in the culture medium influence plant regeneration?

A11: Yes, the concentration of zeatin riboside plays a crucial role in plant regeneration. In highbush blueberry, 1 µM TDZ was found to be more effective for shoot production compared to 0.5 µM TDZ or 20 µM zeatin riboside. [] In potato, MS media supplemented with 4 mg/L to 5 mg/L zeatin riboside showed optimal performance for in vitro direct regeneration from nodal explants. []

Q11: What are the potential applications of understanding zeatin riboside's role in plant development?

A11: A deeper understanding of zeatin riboside can be leveraged for various agricultural applications, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)